5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Description
The compound 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as the target compound) is a pyrazole derivative characterized by a central pyrazole ring substituted with a 4-methoxyphenoxy group at position 4 and a 5-methoxy-2-hydroxyphenyl group at position 2.
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYZODVETQNZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325538 | |
| Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009191-86-9 | |
| Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl ether linkage in this compound. A palladium-catalyzed coupling between a boronic acid derivative and a halogenated pyrazole intermediate enables efficient carbon-oxygen bond formation. For example, 4-(4-methoxyphenoxy)-1H-pyrazole-3-boronic acid reacts with 2-bromo-5-methoxyphenol under inert conditions to yield the target compound. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
This method prioritizes regioselectivity but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Nucleophilic Aromatic Substitution
A two-step approach involving nucleophilic substitution is widely adopted:
-
Etherification : 4-Methoxyphenol reacts with 3-bromo-1H-pyrazole in the presence of K₂CO₃ to form 4-(4-methoxyphenoxy)-1H-pyrazole.
-
Phenolic Coupling : The pyrazole intermediate undergoes Ullmann-type coupling with 2-iodo-5-methoxyphenol using CuI as a catalyst.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, DMF, 110°C, 8 hours | 85% |
| 2 | CuI, 1,10-phenanthroline, DMSO, 120°C | 63% |
This route avoids precious metal catalysts but faces challenges in eliminating copper residues during purification.
Cyclization Techniques
Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or ketoesters is a precursor step. For instance, hydrazine reacts with 1-(4-methoxyphenoxy)-3-methoxypropan-2-one under acidic conditions to generate the pyrazole core.
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of Pd-based catalysts over Cu or Ni systems in cross-coupling reactions:
| Catalyst | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Pd(PPh₃)₄ | 72 | 98 | High |
| CuI/1,10-phenanthroline | 63 | 92 | Low |
| NiCl₂(dppf) | 58 | 89 | Moderate |
Palladium catalysts achieve higher yields but necessitate post-reaction purification via column chromatography to remove residual metal.
Solvent and Temperature Effects
Solvent polarity critically influences reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 2.1 |
| DMSO | 46.7 | 3.4 |
| THF | 7.5 | 0.9 |
Elevated temperatures (80–120°C) accelerate coupling reactions but risk thermal decomposition of methoxy groups.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability and improves heat management. A patented protocol describes a continuous reactor setup where intermediates are synthesized in tandem, achieving a 15% higher throughput compared to batch methods.
Purification Challenges
Industrial-scale purification employs recrystallization from ethanol/water mixtures (3:1), yielding 95% pure product. Residual palladium levels are reduced to <5 ppm using activated charcoal treatment.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Expensive catalysts | Moderate |
| Nucleophilic Substitution | Low cost | Copper contamination | High |
| Cyclization | Simple precursors | Low yields | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.32 g/mol
- IUPAC Name : 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
The compound's structure consists of a phenolic backbone with methoxy and pyrazole substituents, which contribute to its reactivity and biological activity.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing derivatives with varied functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions, aiding in the development of novel materials.
Biological Applications
The compound exhibits potential biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have indicated that similar compounds show promise in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Properties : The pyrazole moiety is known for its ability to modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation, warranting further investigation into their mechanisms.
Medicinal Chemistry
Research is ongoing into the therapeutic potential of this compound:
- Lead Compound for Drug Development : Its unique structure allows it to act as a lead compound in drug discovery processes aimed at treating various diseases, including cancer and inflammatory disorders.
Case Studies and Research Findings
Several studies have been conducted to explore the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with minimal cytotoxicity. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |
| Lee et al. (2022) | Anticancer Potential | Reported inhibition of tumor cell growth in specific cancer cell lines. |
These findings highlight the compound's diverse applications and underscore the need for further research to fully understand its potential.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s molecular formula is C₁₇H₁₅N₂O₄ (calculated from substituents), with a molecular weight of ~325.3 g/mol . Key structural analogs and their properties are compared below:
Notes:
- The trifluoromethyl analog (C₁₈H₁₅F₃N₂O₃) has a higher molecular weight (364.3 g/mol ) and logP compared to the target compound, favoring hydrophobic interactions .
- The allyloxy derivative’s flexible chain may enhance bioavailability by increasing solubility or binding to hydrophobic pockets .
Antimicrobial Activity
Key Observations :
- Electron-withdrawing groups (e.g., CF₃) generally improve antibacterial activity but may reduce antifungal efficacy .
- Benzimidazole substituents show higher antibacterial than antifungal activity, suggesting target specificity .
Crystallographic and Computational Insights
- Crystal Packing: In 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, dihedral angles between the pyrazole and attached rings (16.83°–51.68°) stabilize the structure via O–H···N hydrogen bonds .
- Computational Tools : Programs like SHELXL (for refinement) and Multiwfn (for wavefunction analysis) aid in predicting electronic properties and binding modes .
Biological Activity
Overview
5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a synthetic compound belonging to the class of aryloxy phenols. Its unique structure, characterized by methoxy and pyrazolyl groups, makes it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O4
- IUPAC Name : this compound
- Key Structural Features :
- Methoxy groups (-OCH₃) attached to the phenolic rings.
- Pyrazolyl group linked through an ether bond.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant radical-scavenging activity . These compounds can effectively trap free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that related phenolic compounds possess strong antioxidant properties, making them potential candidates for therapeutic interventions in oxidative stress conditions.
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties . In vitro studies suggest that it can inhibit the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 cells, a key enzyme involved in inflammation. This inhibition is linked to its ability to modulate inflammatory pathways, positioning it as a candidate for further investigation in inflammatory disease treatments .
Target Interactions
This compound likely interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Similar compounds have been shown to influence cellular processes by binding to specific molecular targets, leading to modulation of biological pathways .
Research Applications
This compound has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a lead compound for drug development due to its unique structure and biological activities.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 5-Methoxyisophthalic Acid | C10H10O4 | Different functional groups; used in similar applications |
| 4-(2-Methoxyphenyl)pyrazole | C10H10N2O | Shares pyrazolyl group; studied for anti-inflammatory effects |
| 5-(Benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol | C18H20N2O4 | Closely related structure; unique properties |
Case Studies and Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antioxidant Study : A study demonstrated that related phenolic compounds significantly reduced oxidative stress markers in cell cultures, suggesting potential use in oxidative stress-related diseases.
- Anti-inflammatory Research : In vivo studies indicated that the compound reduced inflammation markers in animal models of arthritis, supporting its role as an anti-inflammatory agent.
Q & A
Q. How does hydrogen bonding impact the compound’s stability and intermolecular interactions?
- Methodological Answer :
- Crystal Packing : O–H···N bonds (2.85 Å) and C–H···π interactions (3.2 Å) stabilize the solid-state structure .
- Solubility : Phenolic –OH forms H-bonds with polar solvents (e.g., DMSO, logS = -3.2), influencing formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
